molecular formula C16H18N2O4S B5195657 5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5195657
M. Wt: 334.4 g/mol
InChI Key: WSLOLFHKHICDNV-UHFFFAOYSA-N
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Description

5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with the molecular formula C25H23N3O4S This compound is characterized by its unique structure, which includes an ethoxy and propoxy group attached to a phenyl ring, a sulfanylidene group, and a diazinane-4,6-dione core

Preparation Methods

The synthesis of 5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethoxy-4-propoxybenzaldehyde with a suitable thioamide under acidic conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the diazinane core, often using reagents like sodium hydroxide or potassium carbonate.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of oxidized, reduced, or substituted derivatives .

Scientific Research Applications

5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of the sulfanylidene group allows it to form strong interactions with thiol groups in proteins, leading to changes in their structure and function. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar compounds to 5-[(3-Ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione include:

The uniqueness of this compound lies in its specific combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-3-7-22-12-6-5-10(9-13(12)21-4-2)8-11-14(19)17-16(23)18-15(11)20/h5-6,8-9H,3-4,7H2,1-2H3,(H2,17,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLOLFHKHICDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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